molecular formula C9H10N2O2 B011474 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 103361-43-9

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B011474
CAS No.: 103361-43-9
M. Wt: 178.19 g/mol
InChI Key: QXLKSGOSLHFMIU-UHFFFAOYSA-N
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Description

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and related compounds are synthesized through a variety of methods, emphasizing the importance of these compounds in organic chemistry and pharmaceutical research. These compounds are utilized for their electrophilic properties and potential as chiral synthons. Their synthesis often involves cyclization reactions and modifications to introduce different substituents, showcasing their versatility in chemical transformations (Sainsbury, 1991).

Antimicrobial Applications

Research has highlighted the potential of benzoxazinoids (including benzoxazinones and benzoxazolinones) as plant defense metabolites with antimicrobial properties. The 1,4-benzoxazin-3-one backbone, in particular, has been identified as a promising scaffold for designing new antimicrobial agents. Synthetic derivatives of this backbone have exhibited potent activity against pathogenic fungi and bacteria, suggesting its utility in developing new antimicrobial therapies (de Bruijn, Gruppen, & Vincken, 2018).

Pharmaceutical Significance

The stability and structural versatility of the quinazolinone nucleus, closely related to this compound, have inspired extensive research into its pharmacological applications. Novel compounds synthesized from this nucleus have shown significant antibacterial activity, highlighting the potential of these compounds in combating antibiotic resistance and developing new medicinal agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Safety and Hazards

  • Hazard Classification : Classified as Aquatic Chronic 3 (harmful to aquatic life) .
  • Storage Code : Non-combustible solid (WGK 3) .

Properties

IUPAC Name

6-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLKSGOSLHFMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377458
Record name 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103361-43-9
Record name 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Fe powder (4.1 g, 73.20 mmol) was added to a solution of 4-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one (3.0 g, 14.42 mmol) in EtOH (100 ml) and water (50 ml). The mixture was stirred at 60° C. vigorously with a mechanic stirrer for 18 hours, then filtered through a celite cake. The filtrate was concentrated under reduced pressure to give 2.50 g of 6-amino-4-methyl-4H-benzo[1,4]oxazin-3-one as a solid, 98%.
Quantity
3 g
Type
reactant
Reaction Step One
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100 mL
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50 mL
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Quantity
4.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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